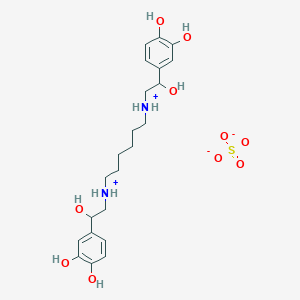

ヘキソプレナリン硫酸塩

概要

説明

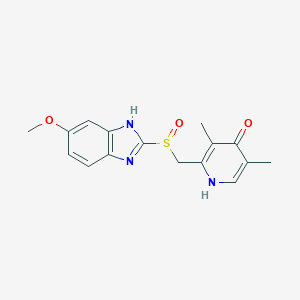

ヘキソプレナリン硫酸塩は、選択的なβ2アドレナリン受容体作動薬であり、主に気管支拡張薬および子宮収縮抑制薬として使用されます。 喘息、気管支炎、肺気腫などの閉塞性気道疾患に関連する気管支痙攣の治療に効果的です 。 さらに、一部の国では分娩抑制薬として使用されています .

2. 製法

合成経路と反応条件: ヘキソプレナリン硫酸塩は、ヘキサメチレンジアミンと3,4-ジヒドロキシフェニルアセトンを反応させる多段階プロセスによって合成されます。 反応条件は、通常、ジメチルスルホキシド(DMSO)などの溶媒と触媒の使用を含み、反応を促進します .

工業的生産方法: 工業的設定では、ヘキソプレナリン硫酸塩は、高収率と高純度を確保するために反応条件を最適化することによって製造されます。 これには、温度、圧力、および反応物の濃度を制御することが含まれます。 最終生成物は、結晶化と濾過プロセスによって精製されます .

3. 化学反応の分析

反応の種類: ヘキソプレナリン硫酸塩は、酸化、還元、置換などのさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 求核置換反応は、水酸化ナトリウムまたは炭酸カリウムなどの試薬を使用して実施できます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はキノンを生成する可能性があり、還元はアルコールを生成する可能性があります .

4. 科学研究における用途

ヘキソプレナリン硫酸塩は、科学研究において幅広い用途があります。

化学: β2アドレナリン受容体作動薬とその相互作用を研究するためのモデル化合物として使用されます。

生物学: 研究者は、ヘキソプレナリン硫酸塩を使用して、β2アドレナリン受容体活性化の生理学的効果を調査しています。

医学: 呼吸器疾患と心臓血管疾患の治療における潜在的な治療効果について研究されています。

科学的研究の応用

Hexoprenaline sulfate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study beta-2 adrenergic receptor agonists and their interactions.

Biology: Researchers use hexoprenaline sulfate to investigate the physiological effects of beta-2 adrenergic receptor activation.

Medicine: It is studied for its potential therapeutic applications in treating respiratory and cardiovascular diseases.

Industry: Hexoprenaline sulfate is used in the development of new bronchodilators and tocolytic agents.

作用機序

ヘキソプレナリン硫酸塩は、β2アドレナリン受容体を刺激することによって作用し、アデニル酸シクラーゼの活性化とサイクリックアデノシン一リン酸(cAMP)レベルの上昇につながります。 これにより、気道と子宮の平滑筋細胞が弛緩し、気管支痙攣を緩和し、分娩収縮を抑制します .

6. 類似の化合物との比較

ヘキソプレナリン硫酸塩は、サルブタモール、オルシプレナリン、フェノテロールなどの他のβ2アドレナリン受容体作動薬と比較されます。

サルブタモール: ヘキソプレナリン硫酸塩は、サルブタモールと比較して、作用時間が長く、心臓血管系の副作用が少ないです.

オルシプレナリン: ヘキソプレナリン硫酸塩は、オルシプレナリンよりも選択性が高く、心臓への刺激が少ないです.

これらの比較は、ヘキソプレナリン硫酸塩の独自性を示しており、臨床的および研究的設定の両方で貴重な化合物となっています。

生化学分析

Biochemical Properties

Hexoprenaline sulfate interacts with beta 2 adrenergic receptors . The nature of these interactions involves the binding of Hexoprenaline sulfate to these receptors, which leads to a series of biochemical reactions that result in its bronchodilator, antiasthmatic, and tocolytic effects .

Cellular Effects

Hexoprenaline sulfate influences cell function by interacting with beta 2 adrenergic receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Hexoprenaline sulfate involves its binding to beta 2 adrenergic receptors . This binding interaction leads to enzyme activation or inhibition and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Hexoprenaline sulfate has a half-life of approximately 50 minutes when taken orally .

Dosage Effects in Animal Models

It is known that Hexoprenaline sulfate is active in humans as a bronchodilator by the oral or intravenous routes and by inhalation .

Metabolic Pathways

It is known that Hexoprenaline sulfate is metabolized by COMT (slow O-methylation) and excreted in feces (~90%) .

Transport and Distribution

It is known that Hexoprenaline sulfate is absorbed with a bioavailability of 5–11% (T max = 2 hours) .

Subcellular Localization

It is known that Hexoprenaline sulfate is a small molecule and can therefore diffuse across cell membranes to reach its target receptors.

準備方法

Synthetic Routes and Reaction Conditions: Hexoprenaline sulfate is synthesized through a multi-step process involving the reaction of hexamethylenediamine with 3,4-dihydroxyphenylacetone. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods: In industrial settings, hexoprenaline sulfate is produced by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, pressure, and concentration of reactants. The final product is purified through crystallization and filtration processes .

化学反応の分析

Types of Reactions: Hexoprenaline sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

類似化合物との比較

Hexoprenaline sulfate is compared with other beta-2 adrenergic receptor agonists such as salbutamol, orciprenaline, and fenoterol:

Salbutamol: Hexoprenaline sulfate has a longer duration of action and fewer cardiovascular side effects compared to salbutamol.

Orciprenaline: Hexoprenaline sulfate is more selective and produces less cardiac stimulation than orciprenaline.

These comparisons highlight the unique properties of hexoprenaline sulfate, making it a valuable compound in both clinical and research settings.

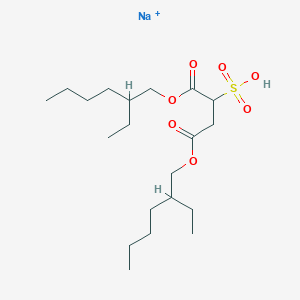

特性

IUPAC Name |

4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O6.H2O4S/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16;1-5(2,3)4/h5-8,11-12,21-30H,1-4,9-10,13-14H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDCHGNGVGRHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)O)O)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046688 | |

| Record name | Hexoprenaline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32266-10-7, 30117-45-4 | |

| Record name | Hexoprenaline sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32266-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediol, 4,4′-[1,6-hexanediylbis[imino(1-hydroxy-2,1-ethanediyl)]]bis-, sulfate (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30117-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Hexane-1,6-diylbis(imino(1-hydroxyethylene)))dipyrocatechol sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030117454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gynipral | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexoprenaline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[hexane-1,6-diylbis[iminio(1-hydroxyethylene)]]dipyrocatechol sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-[hexane-1,6-diylbis[imino(1-hydroxyethylene)]]dipyrocatechol sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXOPRENALINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U851S9102C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

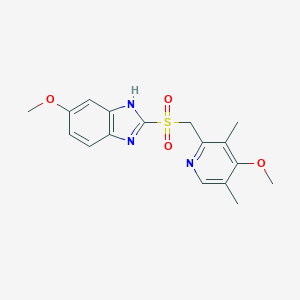

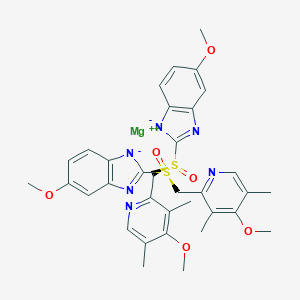

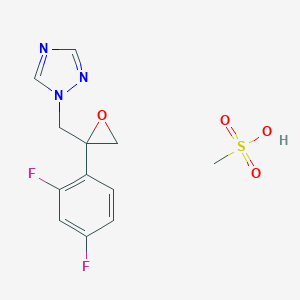

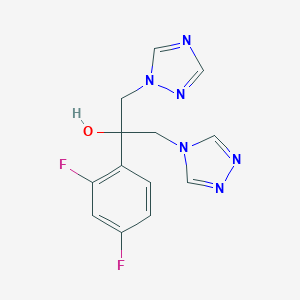

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Hexoprenaline sulfate, and how does it affect the immune system?

A1: Hexoprenaline sulfate is a β₂-adrenergic receptor agonist. [, ] While primarily known for its bronchodilatory effects, research suggests that it also impacts the immune system. Studies show that Hexoprenaline sulfate can suppress lymphocyte proliferative responses, particularly those induced by phytohemagglutinin (PHA), a mitogen that stimulates T cell proliferation. [] This immunosuppressive effect is thought to be mediated by the activation of β₂-adrenergic receptors on lymphocytes, leading to downstream signaling events that modulate immune cell function. [, ]

Q2: Are there concerns regarding the use of Hexoprenaline sulfate during pregnancy, specifically regarding potential effects on the fetus?

A3: While Hexoprenaline sulfate is often used for tocolysis (suppression of premature labor), research suggests potential long-term effects on the developing fetus. One study examined the cardiac function of infants whose mothers received Hexoprenaline sulfate during pregnancy. [] Although no significant cardiac dysfunction was observed in these children, the study highlights the need for further research to fully understand the long-term implications of Hexoprenaline sulfate exposure during fetal development. []

Q3: What analytical techniques are commonly employed to study the effects of Hexoprenaline sulfate on immune cells?

A3: Researchers utilize a range of techniques to analyze the impact of Hexoprenaline sulfate on immune cells. These include:

- Cell Proliferation Assays: These assays, often using radioactive thymidine incorporation or flow cytometry, measure the rate of cell division in lymphocyte cultures exposed to mitogens like PHA and pokeweed mitogen, with and without Hexoprenaline sulfate. []

- Cytokine Production Assays: Techniques like ELISA (Enzyme-Linked Immunosorbent Assay) are employed to quantify the production of cytokines, such as Interferon-gamma (IFN-γ), by immune cells exposed to Hexoprenaline sulfate. [] Changes in cytokine levels can indicate the drug's influence on immune responses.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。